molecular formula C25H47NO4 B600620 oleoyl-L-carnitine CAS No. 38677-66-6

oleoyl-L-carnitine

Cat. No.: B600620
CAS No.: 38677-66-6
M. Wt: 425.6 g/mol
InChI Key: IPOLTUVFXFHAHI-WHIOSMTNSA-N
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Description

Oleoylcarnitine is a long-chain acylcarnitine, specifically an ester of oleic acid and carnitine. It is a naturally occurring metabolite in the human body, playing a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound has garnered significant interest due to its involvement in various metabolic processes and potential implications in health and disease .

Mechanism of Action

Target of Action

Oleoyl-L-carnitine, also known as Oleoylcarnitine, primarily targets the Glycine Transporter 2 (GlyT2) . GlyT2 is a member of the neurotransmitter sodium symporters (NSS) subfamily of SLC6 transporters, which play a crucial role in regulating neurotransmitter signaling .

Mode of Action

This compound acts as a non-competitive inhibitor of GlyT2 . It binds to an allosteric site on GlyT2, which results in the inhibition of glycine transport . This inhibition is slowly reversible, and the rate of recovery can be significantly sped up by co-application of MβCD .

Biochemical Pathways

This compound is an intermediate product of fatty acid oxidation . It is closely associated with the regulation of extracellular glycine concentrations in the central nervous system (CNS) via the GlyT2 transporter . By inhibiting GlyT2, this compound disrupts the reuptake of glycine into surrounding glial cells or presynaptic terminals, thereby affecting synaptic concentrations of neurotransmitters .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by a slow onset of inhibition and a slow washout . This suggests that the compound may have a prolonged duration of action.

Result of Action

The inhibition of GlyT2 by this compound can potentially affect a variety of neurological disorders, including addiction, depression, epilepsy, hyperekplexia, neuropathic pain, Parkinson’s disease, and schizophrenia . This is due to the role of GlyT2 in regulating neurotransmitter signaling. The inhibition of GlyT2 by this compound could therefore lead to changes in neurotransmitter concentrations and signaling .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the presence of other lipids or compounds in the environment could potentially affect the efficacy and stability of this compound . .

Biochemical Analysis

Biochemical Properties

Oleoyl-L-carnitine is known to interact with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of the glycine transporter 2 (GlyT2), with an IC50 of 340 nM . This interaction with GlyT2 suggests that this compound plays a role in the regulation of neurotransmitter signaling .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a GlyT2 inhibitor. It has been shown to influence cell function by regulating the concentrations of extracellular glycine in the central nervous system . This regulation impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with GlyT2. It inhibits glycine transport by GlyT2 in a non-competitive manner . This inhibition can lead to changes in gene expression and impacts on enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a slow onset of inhibition and a slow washout . This suggests that the compound has a degree of stability and may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the regulation of extracellular glycine concentrations in the central nervous system . It interacts with the GlyT2 transporter in this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with the GlyT2 transporter

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleoylcarnitine can be synthesized through the esterification of oleic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure oleoylcarnitine .

Industrial Production Methods

Industrial production of oleoylcarnitine involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of oleoylcarnitine on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Oleoylcarnitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oleoylcarnitine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Oleoylcarnitine

Oleoylcarnitine is unique due to its specific role in modulating fatty acid metabolism and its potential implications in cardiovascular health. Unlike other acylcarnitines, oleoylcarnitine has been shown to have a strong association with cardiovascular mortality, making it a valuable biomarker for cardiovascular diseases .

Properties

IUPAC Name

(3R)-3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOLTUVFXFHAHI-WHIOSMTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501033061
Record name L-Oleoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501033061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38677-66-6
Record name Oleoylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38677-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleoyllevocarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Oleoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501033061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLEOYLLEVOCARNITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ19DDF3A0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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